Aluminumlactate

Vue d'ensemble

Description

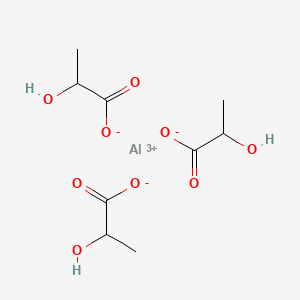

Aluminumlactate, also known as aluminum lactate, is a compound formed by the reaction of aluminum with 2-hydroxypropanoic acid (lactic acid). This compound is of significant interest due to its applications in various fields, including materials science, chemistry, and industry. It is known for its role as a chelating agent and its ability to form hydrotalcite-like compounds.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-hydroxypropanoic acid aluminium salt typically involves the reaction of aluminum hydroxide or aluminum chloride with lactic acid. The reaction is carried out in an aqueous medium, and the conditions such as temperature and pH are carefully controlled to ensure the formation of the desired product. The general reaction can be represented as: [ \text{Al(OH)}_3 + 3 \text{C}_3\text{H}_6\text{O}_3 \rightarrow \text{Al(C}_3\text{H}_5\text{O}_3)_3 + 3 \text{H}_2\text{O} ]

Industrial Production Methods

In industrial settings, the production of aluminum lactate involves similar principles but on a larger scale. The process may include additional steps such as purification and crystallization to obtain a high-purity product. The use of continuous reactors and automated control systems ensures consistent quality and efficiency in production.

Analyse Des Réactions Chimiques

Types of Reactions

Aluminumlactate undergoes various chemical reactions, including:

Chelation: It acts as a chelating agent, forming stable complexes with metal ions.

Hydrolysis: In the presence of water, it can hydrolyze to release lactic acid and aluminum ions.

Complex Formation: It can form hydrotalcite-like compounds with magnesium ions.

Common Reagents and Conditions

Common reagents used in reactions involving aluminum lactate include water, magnesium salts, and other metal ions. The reactions are typically carried out under controlled pH and temperature conditions to ensure the desired outcomes.

Major Products Formed

The major products formed from reactions involving aluminum lactate include hydrotalcite-like compounds and various metal-lactate complexes. These products have applications in materials science and industrial processes.

Applications De Recherche Scientifique

Aluminumlactate has a wide range of scientific research applications:

Chemistry: It is used as a chelating agent and in the synthesis of hydrotalcite-like compounds.

Medicine: Research is ongoing into its potential use in drug delivery systems and as a component in medical materials.

Industry: It is used in the production of refractory castables, where it improves hydration and drying behavior, leading to enhanced mechanical properties and spalling resistance

Mécanisme D'action

The mechanism of action of 2-hydroxypropanoic acid aluminium salt involves its ability to chelate metal ions and form stable complexes. This chelation process can alter the hydration and drying behavior of materials, as seen in its application in refractory castables. The formation of hydrotalcite-like compounds is a key aspect of its mechanism, providing enhanced properties to the materials in which it is used .

Comparaison Avec Des Composés Similaires

Similar Compounds

Magnesium lactate: Similar in structure but involves magnesium instead of aluminum.

Calcium lactate: Another similar compound where calcium replaces aluminum.

Zinc lactate: Involves zinc and has different properties and applications.

Uniqueness

Aluminumlactate is unique due to its specific interactions with aluminum ions, leading to the formation of hydrotalcite-like compounds. This property is not observed in magnesium, calcium, or zinc lactates, making aluminum lactate particularly valuable in applications requiring enhanced mechanical strength and spalling resistance .

Activité Biologique

Aluminum lactate is a compound that has garnered attention in various fields of biological research due to its unique properties and interactions within biological systems. This article aims to provide a comprehensive overview of the biological activity of aluminum lactate, focusing on its effects on lung function, absorption and retention of aluminum, and oxidative stress.

Overview of Aluminum Lactate

Aluminum lactate is a salt formed from aluminum and lactic acid. It is commonly used in medical and cosmetic applications due to its astringent properties. Understanding its biological activity is crucial for evaluating its safety and efficacy in various applications.

Effects on Lung Biological Activity

Research has demonstrated that aluminum lactate can significantly alter the biological activity of quartz particles when administered intratracheally. In a study involving sheep, the administration of aluminum lactate-treated quartz resulted in reduced inflammatory responses compared to untreated quartz. Key findings include:

- Bronchoalveolar Lavage (BAL) Analysis : The study showed that aluminum lactate treatment led to a decrease in total BAL cells, macrophages, lymphocytes, and neutrophils after 24 days compared to the control group treated with quartz alone.

- Histological Observations : The histological examination revealed that the inflammatory response was significantly attenuated in the group treated with aluminum lactate, indicating its potential protective role against quartz-induced lung toxicity .

Table 1: Summary of BAL Analysis Results

| Parameter | Saline Group | Quartz Group | Al Lactate + Quartz Group |

|---|---|---|---|

| Total BAL Cells | Baseline | Increased | Decreased |

| Macrophages | Baseline | Increased | Decreased |

| Lymphocytes | Baseline | Increased | Decreased |

| Neutrophils | Baseline | Increased | Decreased |

Absorption and Retention of Aluminum

The interaction of aluminum lactate with biological systems also extends to its absorption characteristics. A study examining the effects of carboxyl ligands on aluminum absorption found that aluminum lactate significantly enhanced urinary excretion rates of aluminum compared to aluminum chloride. This suggests that aluminum lactate may facilitate higher absorption rates in certain conditions, particularly in uremic models:

- Uremic Rats : In studies involving uremic rats, the administration of aluminum lactate resulted in a higher urinary excretion rate (55.5 ± 22.7 μg) compared to aluminum chloride (27.4 ± 7.0 μg), indicating that lactate may enhance the bioavailability of aluminum .

Table 2: Urinary Excretion Rates of Aluminum

| Treatment Type | Uremic Rats (μg) | Control Rats (μg) |

|---|---|---|

| Aluminum Chloride | 27.4 ± 7.0 | 11.9 ± 4.3 |

| Aluminum Lactate | 55.5 ± 22.7 | 23.6 ± 8.5 |

Impact on Oxidative Stress

Aluminum exposure is often linked with increased oxidative stress, which can lead to cellular damage and various health issues. A study investigating the effects of aluminum lactate on hepatic oxidant stress found that administration resulted in elevated plasma and liver levels of aluminum, correlating with markers of oxidative stress:

- Oxidative Stress Markers : The study indicated significant increases in liver enzyme markers associated with injury after four weeks of exposure to aluminum lactate, suggesting that while it may have therapeutic applications, caution is warranted regarding its oxidative potential .

Case Study: Effects on Hepatic Indices

In an experimental model using male albino Wistar rats, researchers observed the following:

- Experimental Design : Rats were administered aluminum lactate at doses of 10 mg/kg body weight for four weeks.

- Findings : Elevated levels of oxidative stress markers were noted alongside increased liver injury indicators, highlighting the dual nature of aluminum lactate as both beneficial and potentially harmful depending on dosage and context .

Propriétés

IUPAC Name |

aluminum;2-hydroxypropanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C3H6O3.Al/c3*1-2(4)3(5)6;/h3*2,4H,1H3,(H,5,6);/q;;;+3/p-3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXYADVIJALMOEQ-UHFFFAOYSA-K | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)[O-])O.CC(C(=O)[O-])O.CC(C(=O)[O-])O.[Al+3] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15AlO9 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

99874-23-4 (Parent), 537-02-0 (1/3 aluminum) | |

| Record name | Aluminum, tris(lactato)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000537020 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Aluminum lactate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099874234 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID9036989 | |

| Record name | Aluminum lactate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9036989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18917-91-4, 537-02-0, 99874-23-4 | |

| Record name | Tris[2-(hydroxy-κO)propanoato-κO]aluminum | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18917-91-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Aluminum, tris(lactato)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000537020 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Aluminum lactate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099874234 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Aluminum lactate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9036989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ALUMINUM LACTATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V797H4GG0Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.